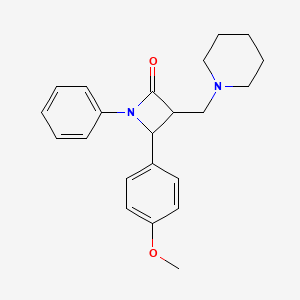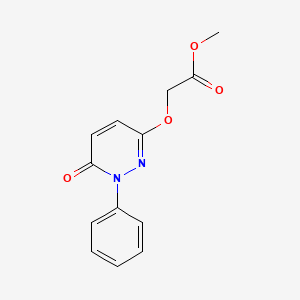![molecular formula C13H12ClNO3S B3140989 Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate CAS No. 478064-76-5](/img/structure/B3140989.png)
Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate
Overview
Description
Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate: is a chemical compound that features a thiazole ring, a phenyl group, and a methoxy group. Thiazoles are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step reaction starting with the chlorination of 1,3-thiazole to introduce the chlorine atom at the 2-position.
The phenyl group can be introduced via a nucleophilic substitution reaction, where the phenol reacts with the chloro-thiazole intermediate.
The methoxy group is typically introduced through an O-alkylation reaction using methanol under acidic conditions.
Industrial Production Methods:
Industrial production involves scaling up the laboratory synthesis methods, ensuring the use of appropriate catalysts and reaction conditions to optimize yield and purity.
Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and safety.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into thiazolidines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles like phenol or methanol in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thiazolidines or other reduced thiazole derivatives.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Chemistry:
Used as an intermediate in the synthesis of more complex organic molecules.
Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
Investigated for its biological activity, including antimicrobial, antifungal, and anti-inflammatory properties.
Potential use in drug discovery and development.
Medicine:
Explored for its therapeutic potential in treating various diseases, such as infections and inflammation.
Potential application in the development of new pharmaceuticals.
Industry:
Utilized in the production of agrochemicals, such as pesticides and herbicides.
Employed in the manufacturing of dyes and other industrial chemicals.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets such as antimicrobial, antifungal, and antitumor targets .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often resulting in potent biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
The compound’s molecular weight is 29877 , which may influence its pharmacokinetic properties.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor effects .
Action Environment
It is known that the compound should be stored at a temperature of 28°c , suggesting that temperature could be a significant environmental factor affecting its stability.
Comparison with Similar Compounds
2,4-Disubstituted Thiazoles: These compounds exhibit similar biological activities, such as antimicrobial and anti-inflammatory properties.
Thiazole Derivatives:
Uniqueness:
The presence of the methoxy group and the specific substitution pattern on the phenyl ring make Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate unique compared to other thiazole derivatives.
Its specific reactivity and biological activity profile distinguish it from other compounds in the same class.
Properties
IUPAC Name |
methyl 2-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-17-12(16)6-9-2-4-10(5-3-9)18-8-11-7-15-13(14)19-11/h2-5,7H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMXYGXDXMALEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901209761 | |
| Record name | Methyl 4-[(2-chloro-5-thiazolyl)methoxy]benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478064-76-5 | |
| Record name | Methyl 4-[(2-chloro-5-thiazolyl)methoxy]benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478064-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[(2-chloro-5-thiazolyl)methoxy]benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3140908.png)



![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(4-methoxy-2-methylphenyl)methanimidamide](/img/structure/B3140939.png)


![N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide](/img/structure/B3140967.png)
![4-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B3140975.png)
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B3140977.png)

![2-[(4-methylphenyl)sulfonyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B3140996.png)

